The Evolving Landscape of Androgen Receptor Modulation: A Technical Guide to the Structure-Activity Relationship of 3-Trifluoromethyl-4-methylbenzamide Derivatives
The Evolving Landscape of Androgen Receptor Modulation: A Technical Guide to the Structure-Activity Relationship of 3-Trifluoromethyl-4-methylbenzamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the 3-trifluoromethyl-4-methylbenzamide scaffold has emerged as a cornerstone for the development of potent and selective nonsteroidal antiandrogens. This guide, designed for the discerning scientific audience, delves into the core principles of the structure-activity relationship (SAR) of this pivotal chemical series. Moving beyond a mere recitation of facts, we will explore the causal relationships between molecular architecture and biological function, offering insights grounded in field-proven research to empower your own drug development endeavors.
The Androgen Receptor: A Pivotal Target in Prostate Cancer
The androgen receptor (AR), a ligand-activated transcription factor, plays a crucial role in the development and progression of prostate cancer.[1][2] Upon binding to androgens such as testosterone and dihydrotestosterone (DHT), the AR translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on DNA, thereby activating the transcription of genes that promote tumor growth and survival.[2][3] Consequently, antagonizing the AR has become a primary therapeutic strategy in the management of prostate cancer.[4]
Nonsteroidal antiandrogens (NSAAs) offer a significant advantage over their steroidal counterparts by providing a more specific and "pure" antagonism without the partial agonist activities that can limit therapeutic efficacy.[4] The 3-trifluoromethyl-4-methylbenzamide core is a privileged structure in this class, forming the backbone of blockbuster drugs like Bicalutamide and Enzalutamide.
Deconstructing the Pharmacophore: Key Structural Motifs and Their Influence
The biological activity of 3-trifluoromethyl-4-methylbenzamide derivatives is dictated by the interplay of several key structural features. Understanding the contribution of each component is paramount for rational drug design.
The Aromatic Core: 3-Trifluoromethyl-4-methylbenzamide
The central benzamide ring, substituted with a trifluoromethyl group at the 3-position and a methyl group at the 4-position, is the foundational element of this chemical class.
-
3-Trifluoromethyl Group: This electron-withdrawing group is critical for high-affinity binding to the AR. It is believed to engage in crucial interactions within the ligand-binding pocket of the receptor.
-
4-Methyl Group: The methyl group at the 4-position also contributes to the binding affinity, likely through hydrophobic interactions within the receptor.
-
Amide Linkage: The amide bond serves as a key structural linker, connecting the core to various substituents that modulate the compound's overall properties.
The "B-Ring": Exploring Substitutions for Enhanced Potency
Modifications to the phenyl ring attached to the amide nitrogen (the "B-ring") have been a major focus of SAR studies, leading to the discovery of second-generation antiandrogens with significantly improved activity.
A pivotal strategy in enhancing the antiandrogenic potency has been the introduction of specific substituents on this B-ring. For instance, the development of Enzalutamide from earlier generation compounds involved the incorporation of a 2-cyano- or 2-fluoro- substituent on the B-ring, which was shown to increase the antagonistic activity and overcome resistance mechanisms.
Quantitative Structure-Activity Relationship (SAR) Analysis
The following table summarizes the SAR of a series of 3-trifluoromethyl-4-methylbenzamide derivatives, highlighting the impact of substitutions on their anti-proliferative activity in prostate cancer cell lines.
| Compound ID | B-Ring Substituent | LNCaP IC50 (µM) | VCaP IC50 (µM) | PC3 IC50 (µM) | Reference |
| Bicalutamide | 4-Fluorophenylsulfonyl | 20.44 | 5.96 | 92.63 | [5] |
| Enzalutamide | 4-Cyano-3-(trifluoromethyl)phenyl | 1.31 | 3.66 | 15.07 | [5] |
| Compound 27 | Double branched deshydroxy | 1.68 | 0.13 | 5.45 | [5] |
| Compound 28 | Double branched deshydroxy | 0.43 | 0.18 | 0.91 | [5] |
| Compound 33 | Deshydroxy | 2.67 | 8.21 | 112.30 | [5] |
Note: IC50 values represent the concentration of the compound required to inhibit cell growth by 50%. Lower values indicate higher potency.
The data clearly demonstrates that modifications to the B-ring and the linker region can dramatically impact the anti-proliferative activity of these compounds. The "deshydroxy" and "double branched deshydroxy" modifications in compounds 27, 28, and 33, for example, led to significantly lower IC50 values compared to Bicalutamide, indicating a substantial increase in potency.[5]
Mechanism of Action: Beyond Simple Competition
The antiandrogenic activity of 3-trifluoromethyl-4-methylbenzamide derivatives extends beyond simple competitive binding to the AR. Second-generation inhibitors like Enzalutamide exhibit a multi-faceted mechanism of action:
-
Competitive Inhibition of Androgen Binding: They directly compete with endogenous androgens for binding to the AR.[6]
-
Inhibition of Nuclear Translocation: They prevent the translocation of the activated AR from the cytoplasm into the nucleus.[6]
-
Impairment of DNA Binding: They interfere with the ability of the AR to bind to androgen response elements on DNA.[6]
This comprehensive blockade of the AR signaling pathway is crucial for their enhanced efficacy, particularly in the context of castration-resistant prostate cancer (CRPC).
Experimental Protocols: A Guide to Synthesis and Biological Evaluation
The following sections provide standardized, step-by-step methodologies for the synthesis and biological characterization of 3-trifluoromethyl-4-methylbenzamide derivatives.
General Synthetic Scheme
The synthesis of these derivatives typically involves the coupling of a substituted aniline with a 3-trifluoromethyl-4-methylbenzoyl chloride or a related activated carboxylic acid derivative.
DOT Script for General Synthetic Scheme:
Caption: General synthetic route for 3-trifluoromethyl-4-methylbenzamide derivatives.
Step-by-Step Synthesis Protocol (Amide Coupling):
-
Acid Activation: To a solution of 3-trifluoromethyl-4-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add an activating agent like thionyl chloride (SOCl₂) (1.2 eq) or oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 1-2 hours or until the conversion to the acid chloride is complete (monitored by TLC or IR spectroscopy).
-
Amine Addition: In a separate flask, dissolve the substituted aniline (1.0 eq) and a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq) in the same anhydrous solvent.
-
Coupling Reaction: Cool the aniline solution to 0 °C and slowly add the freshly prepared acid chloride solution dropwise. Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-trifluoromethyl-4-methylbenzamide derivative.
Androgen Receptor Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.
DOT Script for AR Competitive Binding Assay Workflow:
Caption: Workflow for an androgen receptor competitive binding assay.
Step-by-Step Protocol:
-
Receptor Preparation: Prepare a cytosolic fraction containing the androgen receptor from a suitable source, such as rat prostate tissue.[7]
-
Incubation: In a microtiter plate, incubate the AR-containing cytosol with a fixed concentration of a radiolabeled androgen (e.g., [³H]-R1881) and varying concentrations of the test compound.[7] Include control wells with only the radioligand (total binding) and with an excess of a non-radiolabeled androgen (non-specific binding).
-
Equilibrium: Incubate the plate at 4°C for 16-20 hours to allow the binding to reach equilibrium.[8]
-
Separation: Separate the receptor-bound radioligand from the free radioligand. A common method is the use of hydroxylapatite (HAP) slurry, which binds the receptor-ligand complex.[7]
-
Quantification: Wash the HAP pellets to remove unbound radioligand and then measure the amount of bound radioactivity using a scintillation counter.[7]
-
Data Analysis: Calculate the percentage of specific binding for each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Androgen Receptor Reporter Gene Assay
This cell-based assay measures the ability of a compound to modulate the transcriptional activity of the AR.
DOT Script for AR Reporter Gene Assay Workflow:
Caption: Workflow for an androgen receptor reporter gene assay.
Step-by-Step Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., PC3 or LNCaP) and transfect them with two plasmids: one that expresses the human androgen receptor and another that contains a luciferase reporter gene under the control of an androgen-responsive promoter.[9][10]
-
Treatment: After transfection, treat the cells with a known androgen (e.g., DHT) to stimulate AR activity, in the presence of varying concentrations of the test compound. Include appropriate controls (vehicle, androgen alone).
-
Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.[9]
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency and cell viability. Calculate the percentage of inhibition of androgen-induced luciferase activity for each concentration of the test compound and determine the IC50 value.
Signaling Pathway: Visualizing the Mechanism of Androgen Receptor Antagonism
The following diagram illustrates the androgen receptor signaling pathway and the points of intervention by 3-trifluoromethyl-4-methylbenzamide derivatives.
DOT Script for Androgen Receptor Signaling Pathway:
Caption: The androgen receptor signaling pathway and points of inhibition by 3-trifluoromethyl-4-methylbenzamide derivatives.
Conclusion and Future Perspectives
The 3-trifluoromethyl-4-methylbenzamide scaffold remains a highly fertile ground for the discovery of novel androgen receptor modulators. The extensive SAR knowledge accumulated over the years provides a robust framework for the rational design of next-generation antiandrogens with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on developing compounds that can overcome the resistance mechanisms that emerge during long-term therapy, such as those targeting AR mutations or splice variants. By leveraging the principles outlined in this guide, researchers can continue to innovate and contribute to the development of more effective treatments for prostate cancer and other androgen-driven diseases.
References
-
[11] A Systematic Comparison of Antiandrogens Identifies Androgen Receptor Protein Stability as an Indicator for Treatment Response. (2021). MDPI.
-
[7] Protocol for Androgen Receptor Competitive Binding Assay. (2002). ICCVAM.
-
[12] Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer. (2020). PMC.
-
[13] Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents. (2021). PMC.
-
[14] Preparation method of 4-methyl-3-trifluoromethyl phenylamine. (N.d.). Google Patents.
-
[5] Discovery of deshydroxy bicalutamide derivatives as androgen receptor antagonists. (N.d.). Cardiff University.
-
[15] Androgen Receptor Structure, Function and Biology: From Bench to Bedside. (N.d.). PMC.
-
[16] IC50 values for the anti-androgen enzalutamide, endosomal recycling... (N.d.). ResearchGate.
-
[17] A Comparative Guide to the Synthetic Routes of 3-(N-methyl-4-methylbenzenesulfonamido). (N.d.). Benchchem.
-
[18] Rat Androgen Receptor. (N.d.). Indigo Biosciences.
-
[19] Androgen Receptor (AR) Redistribution Assay - Instructions. (N.d.). Thermo Fisher Scientific.
-
[20] Supporting Information An efficient synthesis of amides from alcohols and azides catalyzed by a bifunctional catalyst Au/DNA und. (N.d.). The Royal Society of Chemistry.
-
[21] The Androgen Receptor signalling pathway. Schematic representation of... (N.d.). ResearchGate.
-
[22] Structural basis for antagonism and resistance of bicalutamide in prostate cancer. (2005). PMC.
-
[23] Chemical structure of bicalutamide and the areas of structural modifications, ring (A), ring (B), and the linker area (C). (N.d.). ResearchGate.
-
[24] Application Notes and Protocols for Androgen Receptor-IN-6 in In Vitro Cell-Based Assays. (N.d.). Benchchem.
-
[9] An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells. (2017). PLOS One.
-
[4] Androgen receptor antagonists (antiandrogens): structure-activity relationships. (2000). PubMed.
-
[6] 203415Orig1s000. (2012). accessdata.fda.gov.
-
[25] Antiandrogen Therapies for Nonmetastatic Castration-Resistant Prostate Cancer: Effectiveness and Value. (N.d.). ICER.
-
[1] Androgen receptor. (N.d.). Wikipedia.
-
[26] Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential. (N.d.). EURL ECVAM - TSAR.
-
[8] In Vitro Tox Study Report: Androgen Receptor Binding (Rat Prostate Cytosol). (2013). National Toxicology Program (NTP).
-
[10] Cignal Reporter Assay Kit: A high-performance tool for assessing the functions of genes, biologics, and small molecule compounds. (N.d.). QIAGEN.
-
[27] Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof. (N.d.). Google Patents.
-
[28] AR Binding Assay Fact Sheet. (N.d.).
-
[29] Androgen Receptor Bioassay (AR). (N.d.). Cayman Chemical.
-
[3] Androgen Receptor signalling. A simplified schematic of Androgen Receptor (AR) Signalling. (N.d.). ResearchGate.
-
[2] Research Progress on the Mechanism of Androgen Receptor Signaling Pathway in Castration-Resistant Prostate Cancer. (2023).
Sources
- 1. Androgen receptor - Wikipedia [en.wikipedia.org]
- 2. auo.asmepress.com [auo.asmepress.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells | PLOS One [journals.plos.org]
- 10. qiagen.com [qiagen.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and Biological Evaluation of Bicalutamide Analogues for the Potential Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and evaluation of novel enzalutamide analogues as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. CN106316864A - Preparation method of 4-methyl-3-trifluoromethyl phenylamine - Google Patents [patents.google.com]
- 15. Androgen Receptor Structure, Function and Biology: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. indigobiosciences.com [indigobiosciences.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
- 20. rsc.org [rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Structural basis for antagonism and resistance of bicalutamide in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. icer.org [icer.org]
- 26. Rat recombinant androgen receptor binding assay for the detection of compounds with (anti)androgenic potential | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 27. WO1994000416A1 - Preparation of n-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propylamine and acid addition salts thereof - Google Patents [patents.google.com]
- 28. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 29. caymanchem.com [caymanchem.com]
